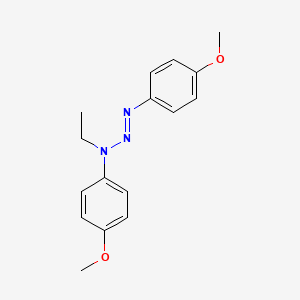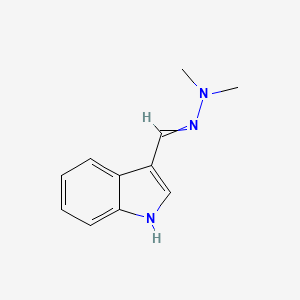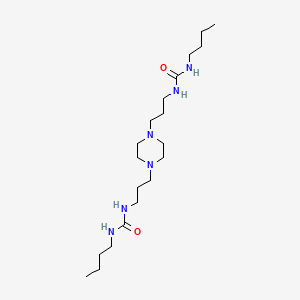
Urea, 1,1'-(1,4-piperazinediylbis(trimethylene))bis(3-butyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl- is a synthetic organic compound known for its unique structure and properties. This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions, connected by trimethylene chains to two butylurea groups. The compound’s structure allows it to participate in various chemical reactions and makes it useful in multiple scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl- typically involves the reaction of piperazine with trimethylene diisocyanate, followed by the addition of butylamine. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: Piperazine reacts with trimethylene diisocyanate to form an intermediate compound.
Step 2: The intermediate compound is then reacted with butylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl- involves large-scale reactors and precise control of reaction parameters. The use of catalysts and solvents may be employed to enhance the reaction rate and yield. The final product is typically purified through crystallization or distillation to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug delivery capabilities.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl- involves its interaction with specific molecular targets and pathways. The piperazine ring and butylurea groups allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-phenyl-: Similar structure but with phenyl groups instead of butyl groups.
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-methyl-: Similar structure but with methyl groups instead of butyl groups.
Uniqueness
The uniqueness of Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl- lies in its specific combination of piperazine and butylurea groups, which confer distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
73840-15-0 |
|---|---|
Formule moléculaire |
C20H42N6O2 |
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
1-butyl-3-[3-[4-[3-(butylcarbamoylamino)propyl]piperazin-1-yl]propyl]urea |
InChI |
InChI=1S/C20H42N6O2/c1-3-5-9-21-19(27)23-11-7-13-25-15-17-26(18-16-25)14-8-12-24-20(28)22-10-6-4-2/h3-18H2,1-2H3,(H2,21,23,27)(H2,22,24,28) |
Clé InChI |
CWZHWSSWOUKCPV-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)NCCCN1CCN(CC1)CCCNC(=O)NCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



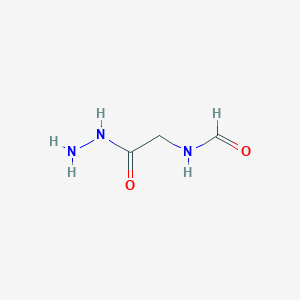

![5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B14007356.png)
![S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate](/img/structure/B14007363.png)
![Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate](/img/structure/B14007368.png)
![2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007376.png)
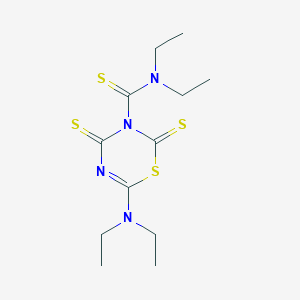
![4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14007399.png)
![2,2,4-Trimethyl-5-pyrrolidin-1-yl-3-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B14007400.png)

